Hydrazinecarboximidamide, 2,2'-(1-methyl-1,2-ethanediylidene)bis-, diacetate
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Overview
Description
2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate is a complex organic compound with the molecular formula C9H20N8O4 It is known for its unique structure, which includes two hydrazinecarboximidamide groups linked by a propane-1,2-diylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate typically involves the condensation reaction between aminoguanidine bicarbonate and a suitable aldehyde, such as pyruvaldehyde. The reaction is carried out in an aqueous medium at a controlled temperature of around 35°-40°C. The resulting product is then purified through filtration and recrystallization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrazinecarboximidamide groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarboximidamide compounds.
Scientific Research Applications
2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methylglyoxal-bis(guanylhydrazone): Similar structure but different functional groups.
N-methylhydrazinecarbothioamide: Shares the hydrazinecarboximidamide moiety but differs in the linking group.
Uniqueness
2,2’-(Propane-1,2-diylidene)bis(hydrazinecarboximidamide)diacetate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
49719-89-3 |
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Molecular Formula |
C9H20N8O4 |
Molecular Weight |
304.31 g/mol |
IUPAC Name |
acetic acid;2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine |
InChI |
InChI=1S/C5H12N8.2C2H4O2/c1-3(11-13-5(8)9)2-10-12-4(6)7;2*1-2(3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H3,(H,3,4)/b10-2+,11-3+;; |
InChI Key |
ZTLJMLXCEDIHHP-PVTAQEPXSA-N |
Isomeric SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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